molecular formula C25H30N6 B11200326 N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexanamine

N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexanamine

Cat. No.: B11200326
M. Wt: 414.5 g/mol
InChI Key: UNXSITCVBDIWPJ-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexanamine, though a mouthful, is an intriguing compound. Let’s break it down:

    Naphroxen (Figure 1): This compound is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain, menstrual cramps, and inflammatory diseases like rheumatoid arthritis.

!Naproxen

Preparation Methods

The synthesis of N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexanamine involves coupling tryptamine and naproxen. The reaction conditions are not explicitly mentioned, but DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines is commonly used for amide synthesis .

Chemical Reactions Analysis

This compound likely undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific reaction. Major products formed would vary based on the reaction type.

Scientific Research Applications

Research applications span multiple fields:

    Chemistry: Investigating its reactivity and potential as a building block.

    Biology: Studying its effects on cellular processes.

    Medicine: Exploring its anti-inflammatory properties.

    Industry: Considering its use in drug development.

Mechanism of Action

The compound’s mechanism likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate this fully.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, exploring related structures could highlight its uniqueness.

Properties

Molecular Formula

C25H30N6

Molecular Weight

414.5 g/mol

IUPAC Name

N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-[1-(2-methylphenyl)tetrazol-5-yl]cyclohexan-1-amine

InChI

InChI=1S/C25H30N6/c1-18-10-4-7-13-23(18)31-24(28-29-30-31)25(15-8-3-9-16-25)26-17-14-20-19(2)27-22-12-6-5-11-21(20)22/h4-7,10-13,26-27H,3,8-9,14-17H2,1-2H3

InChI Key

UNXSITCVBDIWPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=N2)C3(CCCCC3)NCCC4=C(NC5=CC=CC=C54)C

Origin of Product

United States

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